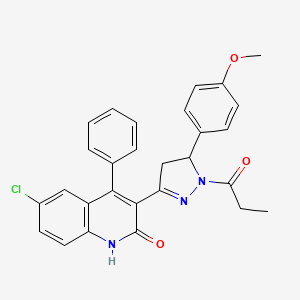
6-氯-3-(5-(4-甲氧苯基)-1-丙酰基-4,5-二氢-1H-吡唑-3-基)-4-苯基喹啉-2(1H)-酮
描述
6-chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C28H24ClN3O3 and its molecular weight is 486.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和晶体结构: 该化合物已合成,其分子结构已通过元素分析、红外、核磁共振和单晶 X 射线衍射等技术确定。包括密度泛函方法 (DFT) 在内的理论计算也已被用于了解类似化合物的分子几何形状和电子性质 (Şahin 等人,2011).
区域选择性制备: 已通过特定的化学反应获得一系列相关的化合物,包括 4-[3-烷基(芳基)(杂芳基)-5-羟基-5-三氟甲基-4,5-二氢-1H-吡唑-1-基]-7-氯喹啉,强调了区域选择性制备方法在开发此类复杂分子中的重要性 (Bonacorso 等人,2005).
抗菌活性: 涉及喹啉-吡唑啉结构的新型衍生物已显示出作为抗菌剂的潜力。这表明类似化合物(如所讨论的化合物)可以在开发新的抗菌药物方面得到应用 (Ansari & Khan,2017).
润滑脂中的抗氧化性能: 已合成了一些喹啉酮衍生物并分析了它们在润滑脂中的抗氧化效率。这表明类似化合物在提高润滑剂的性能和使用寿命方面具有潜在的工业应用 (Hussein 等人,2016).
分子对接和量子化学计算: 该化合物及其衍生物已成为分子对接和量子化学研究的主题,这有助于理解它们与生物系统的相互作用以及作为生物活性分子的潜力 (Viji 等人,2020).
抗病毒性能: 已发现一些二芳基吡唑基喹啉衍生物表现出显着的抗登革病毒活性,这表明可以探索相关化合物用于抗病毒应用 (Lee 等人,2017).
作用机制
Mode of Action
Like many bioactive compounds, it is likely to interact with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, and the compound could potentially influence these processes in various ways
Pharmacokinetics
Pharmacokinetics is crucial in understanding a drug’s efficacy and safety profile . More research is needed to determine these properties for CHEMBL4450955.
Result of Action
These effects would be determined by the compound’s interactions with its targets and the subsequent changes in cellular processes .
生化分析
Biochemical Properties
CHEMBL4450955 plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with the human RAD51 protein, where CHEMBL4450955 exhibits binding affinity RAD51 is crucial for DNA repair through homologous recombination, and the interaction with CHEMBL4450955 can influence this process
Cellular Effects
The effects of CHEMBL4450955 on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, CHEMBL4450955’s interaction with RAD51 can affect DNA repair mechanisms, potentially leading to changes in cell cycle progression and apoptosis . Moreover, its impact on gene expression may result in altered cellular responses to stress and other stimuli, highlighting its potential as a research tool for studying cellular processes.
Molecular Mechanism
At the molecular level, CHEMBL4450955 exerts its effects through specific binding interactions with biomolecules. The compound’s binding to RAD51 inhibits the protein’s activity, thereby affecting DNA repair processes This inhibition can lead to the accumulation of DNA damage, triggering cellular responses such as cell cycle arrest and apoptosis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CHEMBL4450955 can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that CHEMBL4450955 remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to CHEMBL4450955 in vitro or in vivo can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of CHEMBL4450955 vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, CHEMBL4450955 can induce toxic or adverse effects, such as cellular toxicity and organ damage . Understanding the dosage-dependent effects of CHEMBL4450955 is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
CHEMBL4450955 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function . By studying the metabolic pathways of CHEMBL4450955, researchers can gain insights into its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of CHEMBL4450955 within cells and tissues are essential for understanding its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of CHEMBL4450955 in different cellular compartments, influencing its overall efficacy and toxicity.
Subcellular Localization
CHEMBL4450955’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of CHEMBL4450955 can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
6-chloro-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVOKBSCOSIGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



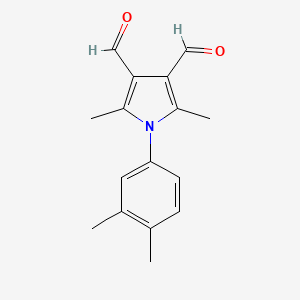
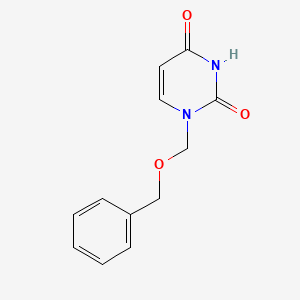
![1-(4-(6-Bromobenzo[1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)-ethanone](/img/structure/B7789208.png)
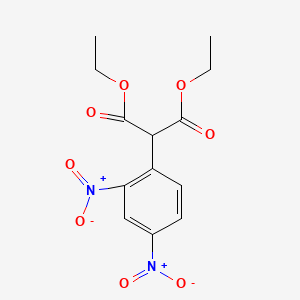

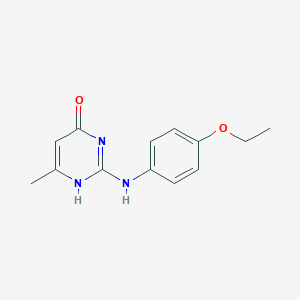
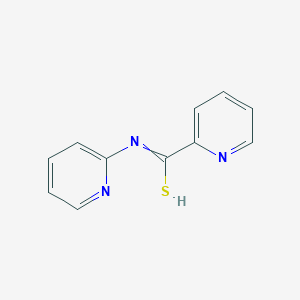
![9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7789234.png)
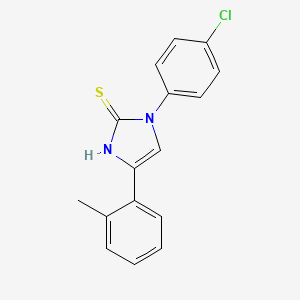
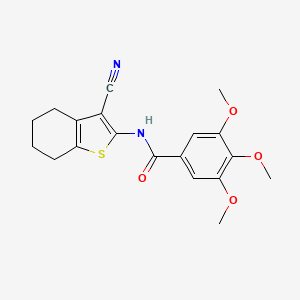

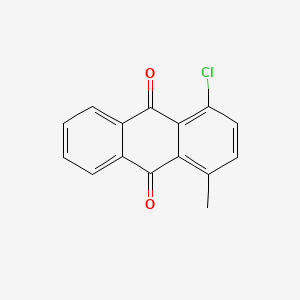
![ethyl 4-[(cyclohexylamino)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7789287.png)
![3-(4-Ethoxyphenyl)-6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7789292.png)